molecular formula C13H14ClNO3 B2709664 1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2287255-42-7

1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2709664
CAS No.: 2287255-42-7
M. Wt: 267.71
InChI Key: WASXNRJTQTZWRN-PEHGTWAWSA-N
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Description

1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a chlorophenyl group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylacetic acid and pyrrolidine derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including esterification and cyclization.

    Final Product Formation: The intermediate is then subjected to further reactions, such as oxidation and hydrolysis, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
  • 1-[(1S)-1-(4-Bromophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
  • 1-[(1S)-1-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Uniqueness

1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(1S)-1-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-8(9-2-4-11(14)5-3-9)15-7-10(13(17)18)6-12(15)16/h2-5,8,10H,6-7H2,1H3,(H,17,18)/t8-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASXNRJTQTZWRN-PEHGTWAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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